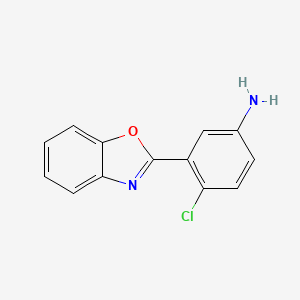

3-(1,3-Benzoxazol-2-yl)-4-chloroaniline

Description

Overview of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole core is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. This bicyclic heterocyclic system is of considerable interest due to its presence in a variety of biologically active molecules. The planarity and aromaticity of the benzoxazole scaffold provide a rigid framework that can be strategically functionalized to interact with biological targets. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.gov The versatility of the benzoxazole ring system makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

Academic Research Interest in Substituted Anilines and Benzoxazoles

Substituted anilines, which are aniline (B41778) derivatives with one or more hydrogen atoms on the benzene ring replaced by other functional groups, are fundamental intermediates in the synthesis of a multitude of organic compounds, including pharmaceuticals and dyes. The nature and position of the substituents on the aniline ring can significantly influence the chemical reactivity and biological activity of the resulting molecules.

The combination of the benzoxazole scaffold with a substituted aniline moiety has garnered significant attention from the academic community. Researchers are actively exploring the synthesis and biological evaluation of various substituted benzoxazole-aniline derivatives. The synergistic effect of these two pharmacophores can lead to the development of novel molecules with enhanced or entirely new biological profiles. Studies have shown that the introduction of different substituents on the aniline ring of a benzoxazole derivative can modulate its activity, making it a fertile ground for structure-activity relationship (SAR) studies. biotech-asia.org

Structural Context and Rationale for Investigating 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline Derivatives

The specific compound, this compound, presents a unique structural arrangement. It features a benzoxazole ring attached at its 2-position to a 4-chloroaniline (B138754) ring at the 3-position. The presence of a chlorine atom on the aniline ring is of particular interest as halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The rationale for investigating derivatives of this compound lies in the potential to create a library of analogs with diverse biological activities. By modifying the core structure of this compound, for instance, by introducing various substituents on the aniline nitrogen or the benzoxazole ring, researchers can systematically explore the impact of these changes on the compound's properties. This approach is fundamental in the field of medicinal chemistry for the discovery and optimization of lead compounds in drug development. While detailed research findings on the specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural components suggest a high potential for biological relevance, making it and its derivatives prime candidates for further scientific investigation.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| Molecular Formula | C₁₃H₉ClN₂O |

| IUPAC Name | This compound |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl |

| InChI Key | ZSFXYTRJAYXWPQ-UHFFFAOYSA-N |

This data is sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFXYTRJAYXWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-68-5 | |

| Record name | 3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1,3 Benzoxazol 2 Yl 4 Chloroaniline and Analogues

Strategies for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is the critical step in the synthesis of these compounds. The most common and versatile strategies begin with 2-aminophenol (B121084) or its derivatives, which undergo cyclization with various carbon-containing electrophiles.

Cyclization of 2-Aminophenol Derivatives

The condensation of 2-aminophenols with carbonyl compounds or their equivalents is the most traditional and widely employed method for constructing the benzoxazole core. rsc.org This approach involves the formation of an intermediate Schiff base or amide, followed by an intramolecular cyclization and dehydration or oxidation to yield the aromatic benzoxazole ring.

A direct and efficient method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acid chlorides. researchgate.netgriffith.edu.aunih.gov This reaction typically proceeds by forming an intermediate o-hydroxyanilide, which then undergoes cyclodehydration. To facilitate this dehydration step, various catalysts and conditions have been developed, including strong acids, high temperatures, or microwave irradiation. researchgate.netorganic-chemistry.org

For the synthesis of the target molecule, 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline, this method would involve the condensation of 2-aminophenol with 5-chloro-2-aminobenzoic acid. The reaction tolerates a range of functional groups, including halogens like chloro and bromo, as well as nitro and methoxy (B1213986) groups on the precursors. griffith.edu.auorganic-chemistry.org

Key research findings in this area include the use of methanesulfonic acid as a highly effective catalyst for the one-pot synthesis from in situ generated acid chlorides. researchgate.netgriffith.edu.au Another approach utilizes Lawesson's reagent under solvent-free microwave-assisted conditions, which works well for various aromatic, heteroaromatic, and aliphatic carboxylic acids. researchgate.netorganic-chemistry.org

Table 1: Catalysts and Conditions for Benzoxazole Synthesis from Carboxylic Acids

| Catalyst/Promoter | Reagents | Conditions | Yield | Reference |

| Methanesulfonic acid | 2-Aminophenol, Carboxylic Acid, Thionyl Chloride | In situ acid chloride formation | Excellent | researchgate.net, griffith.edu.au |

| Lawesson's Reagent | 2-Aminophenol, Carboxylic Acid | Solvent-free, Microwave | Good | researchgate.net, organic-chemistry.org |

| PS-PPh3 Resin | 2-Aminophenol, Carboxylic Acid | Microwave heating | High | researchgate.net |

| Samarium Triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium, Mild conditions | Good-Excellent | organic-chemistry.org |

Oxidative Cyclization with Aldehydes and Ketones

The reaction of 2-aminophenols with aldehydes or ketones provides another major pathway to 2-substituted benzoxazoles. rsc.orgnih.gov This process involves an initial condensation to form a Schiff base (from aldehydes) or an enamine/ketimine (from ketones), which then undergoes oxidative cyclization to form the aromatic benzoxazole ring. rsc.org A variety of oxidizing agents have been employed to facilitate the final aromatization step.

Elemental sulfur has been identified as an excellent oxidant for this transformation, particularly in the presence of N-methylpiperidine or sodium sulfide. organic-chemistry.orgresearchgate.net Other methods use catalysts like samarium triflate in an aqueous medium, which offers a green and efficient route. organic-chemistry.org The reaction conditions are often mild and compatible with various functional groups. For instance, to synthesize this compound via this route, 2-aminophenol would be reacted with 5-chloro-2-aminobenzaldehyde in the presence of an appropriate oxidant.

Table 2: Conditions for Oxidative Cyclization with Aldehydes

| Catalyst/Oxidant | Solvent | Conditions | Yield | Reference |

| Elemental Sulfur / N-methylpiperidine | - | Mild conditions | Good | organic-chemistry.org |

| Elemental Sulfur / Na2S·5H2O | DMSO | 70 °C, 16 h | 40-78% | rsc.org |

| Samarium Triflate | Water | Mild conditions | Good | organic-chemistry.org |

| TiO2–ZrO2 | Acetonitrile | 60 °C, 15-25 min | 83-93% | rsc.org |

| Nickel(II) complexes | DMF / K2CO3 | 80 °C, 3-4 h | 87-94% | rsc.org |

| Brønsted acidic ionic liquid gel | Solvent-free | 130 °C, 5 h | 85-98% | rsc.org |

Reactions with Orthoesters and Isothiocyanates

Alternative electrophiles such as orthoesters and isothiocyanates can also be used to construct the benzoxazole ring from 2-aminophenols. rsc.orgnih.gov The reaction of 2-aminophenols with functionalized orthoesters provides an efficient method for producing benzoxazole derivatives. organic-chemistry.org

Isothiocyanates react with 2-aminophenols to form an intermediate thiourea. This intermediate then undergoes cyclodesulfurization, often promoted by an oxidizing agent like hydrogen peroxide or iodine, to yield 2-aminobenzoxazole (B146116) analogues. rsc.orgnih.gov This route is particularly useful for creating analogues with an amino group at the 2-position of the benzoxazole ring. For example, reacting 2-aminophenol with 4-chloro-3-isothiocyanatoaniline would be a potential, though less direct, route to analogues of the target compound. Microwave irradiation can significantly accelerate the cyclodesulfurization step, leading to high yields in short reaction times. rsc.org

Table 3: Benzoxazole Synthesis using Orthoesters and Isothiocyanates

| Reagent | Co-reagent/Catalyst | Conditions | Product Type | Reference |

| Functionalized Orthoesters | - | - | 2-Substituted Benzoxazoles | organic-chemistry.org |

| Isothiocyanates | H2O2 / Ethanol | Microwave, 100 °C, 10 min | 2-Aminobenzoxazoles | rsc.org |

| Isothiocyanates | Iodine / THF | Room Temperature | N-Phenyl-1,3-benzoxazol-2-amines | nih.gov |

Alternative Routes to 2-Substituted Benzoxazoles

While reactions starting from 2-aminophenols are dominant, other precursors can be utilized to build the benzoxazole framework, offering alternative synthetic strategies.

2-Mercaptobenzoxazole (B50546), which can be synthesized from the condensation of 2-aminophenol with carbon disulfide, serves as a versatile intermediate for accessing various 2-substituted benzoxazoles. ijpbs.com The thiol group at the 2-position can be displaced by nucleophiles or modified through various reactions.

One common strategy involves the S-alkylation of 2-mercaptobenzoxazole followed by reaction with amines. For example, new N-mustard derivatives have been prepared from acids derived from 2-mercaptobenzoxazole. nih.gov Another approach is the Smiles rearrangement, which can be initiated by activating benzoxazole-2-thiol with an agent like chloroacetyl chloride, leading to the formation of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This route provides access to a wide range of 2-aminobenzoxazole analogues that might be difficult to synthesize through direct condensation methods.

Table 4: Synthesis of 2-Substituted Benzoxazoles from 2-Mercaptobenzoxazole

| Reaction Type | Key Reagents | Product Type | Reference |

| Smiles Rearrangement | Chloroacetyl chloride, Amines | N-Substituted 2-Aminobenzoxazoles | acs.org, nih.gov |

| Nucleophilic Displacement | Hydrazine Hydrate | 2-Hydrazinylbenzoxazole | researchgate.net |

| S-Alkylation/Amidation | Pivalic mixed anhydrides, Di-(β-chloroethyl)-amine | N-Mustard Derivatives | nih.gov |

Tf2O-Promoted Electrophilic Activation of Amides

A powerful method for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of amides using trifluoromethanesulfonic anhydride (B1165640) (Tf2O). mdpi.comresearchgate.netnih.gov This approach is valued for its mild reaction conditions and broad substrate scope. The reaction proceeds through a cascade mechanism initiated by the activation of an amide carbonyl group by Tf2O. This is followed by a nucleophilic attack from a 2-aminophenol, intramolecular cyclization, and subsequent elimination to yield the benzoxazole ring. mdpi.comresearchgate.net

The versatility of this method allows for the use of various tertiary amides and 2-aminophenol substrates, enabling the synthesis of a wide array of functionalized benzoxazole derivatives. mdpi.comresearchgate.netnih.gov For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted 2-aminophenol with an N-substituted 2-amino-4-chlorobenzamide (B1281268) in the presence of Tf2O and a base like 2-fluoropyridine.

Table 1: Examples of 2-Substituted Benzoxazoles Synthesized via Tf2O-Promoted Amide Activation

| Amide Substrate | 2-Aminophenol Substrate | Product | Yield (%) | Reference |

| N,N-Dimethylbenzamide | 2-Aminophenol | 2-Phenylbenzoxazole | 95 | mdpi.com |

| N-Benzoylmorpholine | 2-Aminophenol | 2-Phenylbenzoxazole | 92 | researchgate.net |

| N-Acetylpiperidine | 4-Nitro-2-aminophenol | 6-Nitro-2-methylbenzoxazole | 85 | mdpi.com |

Copper-Catalyzed Cyclizations of ortho-Haloanilides

Copper-catalyzed intramolecular cyclization of ortho-haloanilides presents a general and efficient route to benzoxazoles. organic-chemistry.orgbenthamdirect.comnih.govsemanticscholar.org This methodology is particularly useful as it avoids the often harsh conditions required for the condensation of 2-aminophenols with carboxylic acids. The mechanism is believed to proceed through an oxidative insertion of the copper(I) catalyst into the carbon-halogen bond, followed by an intramolecular C-O cross-coupling and reductive elimination. organic-chemistry.org

Ligands such as 1,10-phenanthroline (B135089) are often employed to accelerate the reaction. organic-chemistry.orgsemanticscholar.org The reactivity of the ortho-haloanilide substrate follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org For the synthesis of the target molecule, this would entail the cyclization of an N-(2-hydroxyphenyl)-3-amino-4-chlorobenzamide or a related precursor. While this method is robust for 2-arylbenzoxazoles, achieving the desired substitution pattern on the aniline (B41778) moiety requires careful precursor synthesis.

Table 2: Conditions for Copper-Catalyzed Cyclization of ortho-Haloanilides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | organic-chemistry.org |

| Cu(acac)2 | 1,10-Phenanthroline | K2CO3 | EtOH | 90 | benthamdirect.comnih.gov |

| CuI | None | K3PO4 | DMSO | 120 | semanticscholar.org |

This table summarizes general conditions for the synthesis of benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides.

Introduction and Functionalization of the Chloroaniline Moiety

The synthesis of this compound requires the strategic introduction of the chloroaniline group. This can be achieved either by starting with a pre-functionalized aniline derivative or by modifying a simpler aniline precursor.

Derivatization of Substituted Anilines

The derivatization of substituted anilines is a fundamental step in many synthetic pathways leading to complex molecules. For the target compound, a key intermediate would be 3-amino-4-chlorobenzoic acid or a derivative thereof. The amino and carboxylic acid functionalities allow for a range of chemical transformations. For instance, the amino group can be acylated, and the carboxylic acid group can be converted to an amide.

The polar nature of amino acids and their derivatives often necessitates derivatization to improve their reactivity and solubility in organic solvents. Common derivatization techniques include esterification of the carboxylic acid and acylation or silylation of the amino group. sigmaaldrich.comactascientific.com These modifications protect the functional groups and allow for controlled reactions at other sites of the molecule.

Coupling Reactions for Benzoxazole-Aniline Linkage

The formation of the bond between the benzoxazole ring and the chloroaniline moiety is a critical step. This is typically achieved by forming the C2-carbon to aryl-carbon bond of the final product. One common approach is the condensation of a 2-aminophenol with a substituted benzoic acid or aldehyde. asianpubs.orgmdpi.com For instance, the reaction of 2-aminophenol with 3-amino-4-chlorobenzaldehyde (B8809457) would yield a Schiff base intermediate, which can then undergo oxidative cyclization to form the benzoxazole ring. mdpi.com

Palladium-catalyzed carbonylation reactions also provide a route to 2-arylbenzoxazoles. In this approach, an aromatic halide is carbonylated in the presence of a 2-aminophenol to directly form the benzoxazole. acs.org This method could potentially be applied to couple a substituted aryl halide with a 2-aminophenol to construct the desired framework.

Regioselective Synthesis Considerations

The synthesis of this compound presents a regiochemical challenge due to the trisubstituted aniline ring. Achieving the desired 1,2,4-substitution pattern requires careful control over the synthetic steps. The starting materials must have the correct substitution pattern, or the substituents must be introduced in a regioselective manner.

For example, in the synthesis of polysubstituted aromatic compounds, the directing effects of existing substituents play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. nih.gov In the case of the target molecule, the chloro and amino/nitro groups on the aniline precursor will direct subsequent substitutions. The synthesis of specifically substituted precursors, such as 2,3,4-trisubstituted pyrroles, has been achieved through strategies involving lithiation and nucleophilic substitutions, highlighting the importance of controlling reaction conditions to achieve high regioselectivity. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis is increasingly focused on the development of environmentally benign and efficient methodologies. In the context of benzoxazole synthesis, several green chemistry approaches have been reported. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One such approach is the use of microwave irradiation to accelerate reactions. tandfonline.com Microwave-assisted synthesis has been successfully employed for the condensation of 2-aminophenols with aldehydes to produce 2-arylbenzoxazoles in shorter reaction times and often with higher yields compared to conventional heating. tandfonline.com Another green strategy involves the use of magnetically separable nanoparticles as reusable catalysts. ckthakurcollege.net For example, Ag@Fe2O3 core-shell nanoparticles have been used to catalyze the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature. ckthakurcollege.net

Furthermore, the use of eco-friendly solvents like water or catalytic systems such as waste curd water has been explored for the synthesis of benzoxazole derivatives. tandfonline.com These approaches not only reduce the environmental impact but also offer economic advantages. The development of one-pot tandem reactions, where multiple transformations occur in a single reaction vessel, further contributes to the green synthesis of 2-arylbenzoxazoles by reducing the number of purification steps and minimizing solvent usage. asianpubs.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds like 2-arylbenzoxazoles. bohrium.comtandfonline.comeurekaselect.com This method offers advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. eurekaselect.com

A notable eco-friendly approach involves the condensation of 2-aminophenol with various aldehydes using waste curd water as a catalytic solvent under microwave irradiation. bohrium.comtandfonline.comtandfonline.com This method has been shown to produce functionalized 2-arylbenzoxazoles in high yields (82-96%) with significantly reduced reaction times. bohrium.comtandfonline.com The reactions are typically carried out at 60°C, and the progress is monitored by thin-layer chromatography. tandfonline.com

Another microwave-assisted, one-pot synthesis starts from nitrophenol and carboxylic acids. This procedure involves an initial reductive transfer hydrogenation of the nitro group, followed by the formation of the benzoxazole ring using propylphosphonic anhydride (T3P®). This method provides access to a range of 2-substituted benzoxazoles in yields of 56-83%. researchgate.net

Lawesson's reagent has also been employed as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. researchgate.netorganic-chemistry.org This technique is effective for a variety of aromatic, heteroaromatic, and aliphatic carboxylic acids, resulting in good yields. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted Synthesis Methods for 2-Arylbenzoxazoles

| Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Aldehydes | Waste Curd Water | Microwave, 60°C | 82-96 | bohrium.com, tandfonline.com |

| Nitrophenol, Carboxylic Acids | Pd/C, T3P® | Microwave | 56-83 | researchgate.net |

| 2-Aminophenol, Carboxylic Acids | Lawesson's Reagent | Microwave, Solvent-free | Good | organic-chemistry.org, researchgate.net |

Solvent-Free and Aqueous Reaction Conditions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. For the synthesis of 2-arylbenzoxazoles, several methods have been established under solvent-free or aqueous conditions.

Solvent-free synthesis of 2-substituted benzoxazoles can be achieved through the reaction of 2-aminophenol and carboxylic acids promoted by Lawesson's reagent under microwave irradiation. organic-chemistry.org Another solvent-free approach utilizes a Brønsted acidic ionic liquid gel as a catalyst for the condensation of 2-aminophenol and aldehydes at 130°C, affording excellent yields. nih.govacs.org This method is advantageous due to the reusability of the catalyst and the simplicity of the work-up procedure. nih.gov Magnetic nanoparticles (Fe3O4@SiO2-SO3H) have also been used as a reusable catalyst for the solvent-free condensation of aromatic aldehydes with 2-aminophenol, providing high efficiency and avoiding the use of hazardous acids or bases. ajchem-a.comajchem-a.com

Aqueous reaction conditions offer an environmentally benign alternative. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Furthermore, the use of waste curd water, as mentioned in the microwave-assisted section, also represents a green aqueous-based approach. bohrium.comtandfonline.com

Application of Catalytic Systems

Transition metals, particularly copper and palladium, are widely employed as catalysts in the synthesis of 2-arylbenzoxazoles due to their ability to facilitate key bond-forming reactions.

Copper Catalysis: Copper-catalyzed methods are attractive due to the low cost and low toxicity of copper. researchgate.net One common approach is the intramolecular O-arylation of ortho-haloanilides. benthamdirect.com An efficient and green method has been developed for the Cu(II)-catalyzed intramolecular O-arylation of inactive 2-chloroanilides to produce 2-arylbenzoxazoles in good yields. benthamdirect.com Copper(I) iodide (CuI) in combination with ligands like 1,10-phenanthroline is also effective for the cyclization of ortho-haloanilides. researchgate.net Furthermore, Cu(OTf)2 has been used as a catalyst for the one-pot condensation and oxidative tandem reaction of 2-aminophenols and substituted aldehydes. asianpubs.org Copper(II) oxide nanoparticles have also been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives in a ligand-free system. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are highly efficient for cross-coupling reactions. A room-temperature, palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been developed using a Pd(OAc)2/NiXantphos-based catalyst. nih.gov This method allows for the introduction of various aryl and heteroaryl groups in good to excellent yields (75-99%). nih.gov Palladium has also been used to catalyze the synthesis of 2-arylbenzoxazoles via the carbonylation and condensation of aromatic halides and o-aminophenols. acs.orgacs.org Additionally, palladium-catalyzed aerobic C-H ortho-arylation of 2-amidophenol followed by acid-mediated annulation provides access to C4-aryl benzoxazoles. researchgate.net

Nanocatalysts: The use of nanocatalysts in organic synthesis offers several advantages, including high surface area, enhanced reactivity, and ease of separation and recyclability. rsc.orgresearchgate.net For benzoxazole synthesis, various nanocatalysts have been employed. For instance, a palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. rsc.org Magnetic solid acid nanocatalysts have been utilized for benzoxazole synthesis in water under reflux conditions. rsc.org Researchers at Brown University developed a silver-palladium nanoparticle catalyst grown on tungsten oxide nanorods capable of catalyzing the four-reaction sequence to produce benzoxazole in a one-pot process at a lower temperature (80°C) and in a shorter time (8 hours) compared to conventional methods. thechemicalengineer.com

Ionic Liquid Catalysts: Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure and high thermal stability. researchgate.net A Brønsted acidic ionic liquid (BAIL) gel has been successfully used as a recyclable, heterogeneous catalyst for the solvent-free synthesis of benzoxazoles from 2-aminophenol and aldehydes, achieving yields up to 98%. nih.govacs.orgresearchgate.net Imidazolium chloride has also been employed as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, yielding moderate to excellent results without other additives. mdpi.com Additionally, a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, has been shown to catalyze the direct oxidative amination of benzoxazoles at room temperature, producing 2-aminobenzoxazoles in high yields. nih.gov

Brønsted acids are effective catalysts for the condensation and cyclization steps in benzoxazole synthesis. The aforementioned Brønsted acidic ionic liquid gel is a prime example of a reusable Brønsted acid catalyst. nih.govacs.org This catalyst facilitates the reaction between 2-aminophenol and various aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, to afford the desired benzoxazole products in good yields. nih.gov The proposed mechanism involves the activation of the aldehyde by the Brønsted acid, followed by condensation with the aminophenol and subsequent cyclization. nih.gov

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that reduce the number of synthetic steps, minimize waste, and save time and resources. asianpubs.orgresearchgate.net Several such methods have been developed for the synthesis of 2-arylbenzoxazoles.

An efficient one-pot synthesis involves the reaction of 2-aminophenols with substituted aldehydes catalyzed by Cu(OTf)2, proceeding through a condensation and oxidative tandem process. asianpubs.org Similarly, hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) has been used to catalyze the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes under an oxygen atmosphere, with yields as high as 96%. nih.gov This reaction can be performed in THF or under solvent-free conditions. nih.gov

Another one-pot approach involves the triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides in the presence of 2-aminophenols to yield 2-aryl- and 2-alkylbenzoxazoles. beilstein-journals.org A molecular iodine-promoted one-pot synthesis of 2-aryl benzoxazoles has also been developed using amidoximes as substrates. researchgate.net Furthermore, a palladium-catalyzed one-pot procedure allows for the synthesis of C4-alkenyl 2-aryl benzoxazoles from the reaction of amidophenol and electronically deficient olefins. researchgate.net

Table 2: Overview of One-Pot Syntheses for 2-Arylbenzoxazoles

| Reactants | Catalyst/Promoter | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenols, Aldehydes | Cu(OTf)2 | Condensation and oxidative tandem reaction | Good to excellent | asianpubs.org |

| 2-Aminophenol, Aldehydes | HAuCl4·4H2O | Oxidative cyclization under O2 atmosphere | Up to 96 | nih.gov |

| 2-Aminophenols, Thioamides | Triphenylbismuth dichloride | Cyclodesulfurization | Good to excellent | beilstein-journals.org |

| Amidoximes | Iodine | Oxidative cyclization and ring contraction | - | researchgate.net |

| Amidophenol, Olefins | Palladium | C-H activation/alkenylation and annulation | - | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Benzoxazol 2 Yl 4 Chloroaniline

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the benzoxazole (B165842) ring would likely be observed around 1630-1690 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage in the benzoxazole ring is expected around 1200-1250 cm⁻¹. Finally, the C-Cl stretching vibration should be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Imine (C=N) | C=N Stretch | 1630 - 1690 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (C-O-C) | C-O Stretch | 1200 - 1250 |

| Aryl Halide (C-Cl) | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular formula for this compound is C₁₃H₉ClN₂O, corresponding to a monoisotopic mass of approximately 244.04 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 244. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak) would also be expected. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is highly effective for assessing the purity of this compound and for confirming its molecular weight. mdpi.com The compound would be separated from any impurities on an LC column, and the mass spectrometer would then detect the molecular ion, confirming the identity and purity of the eluted compound. mdpi.combiotech-asia.org The use of LC-MS is crucial in the characterization of newly synthesized compounds. nih.govnih.govbiotech-asia.org

Chromatographic Methods for Purification and Purity Verification

Chromatographic techniques are fundamental in the separation of compounds from reaction mixtures and in the subsequent verification of their purity. The principles of these methods rely on the differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule with the structural complexity of this compound, a combination of these techniques is often employed to ensure the removal of starting materials, byproducts, and other impurities.

Thin-Layer Chromatography serves as a rapid and effective analytical method to monitor the progress of a reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. In the context of this compound, TLC is a crucial first step in the purification process.

Stationary Phase: For the analysis of aromatic and heterocyclic compounds like the target molecule, silica (B1680970) gel 60 F254 plates are a standard choice. The polar nature of the silica gel allows for effective separation based on the polarity of the components in the mixture.

Mobile Phase: The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the movement of the compounds up the TLC plate. For benzoxazole derivatives, a common mobile phase consists of a mixture of a non-polar solvent and a moderately polar solvent. A frequently used system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents is optimized to obtain a retention factor (Rf) value for the desired compound that is typically between 0.3 and 0.7, which indicates an effective separation from both highly polar and non-polar impurities. For aniline (B41778) derivatives, solvent systems such as chloroform (B151607) and methanol (B129727) have also been utilized.

Visualization: The spots on the TLC plate can be visualized under UV light (typically at 254 nm), where the fluorescent indicator in the silica gel allows for the quenching of fluorescence by UV-active compounds, making them appear as dark spots.

Data Interpretation: The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of the product spot with those of the starting materials, the progress of the reaction can be effectively monitored. A single, well-defined spot is indicative of a pure compound.

Table 1: Representative TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) |

|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | ~ 0.45 |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9.5:0.5) | ~ 0.50 |

Note: The presented Rf values are estimations based on the chromatographic behavior of structurally similar benzoxazole and chloroaniline derivatives and serve as a guideline for method development.

Following the optimization of the separation conditions using TLC, column chromatography is employed for the preparative scale purification of this compound. This technique allows for the separation of larger quantities of the compound from the crude reaction mixture.

Stationary Phase: Similar to TLC, silica gel (typically 230-400 mesh) is the most commonly used stationary phase for the column chromatography of benzoxazole derivatives. The silica gel is packed into a glass column to form the stationary bed through which the mobile phase and the sample will pass.

Mobile Phase/Eluent System: The choice of the eluent system is guided by the results obtained from the TLC analysis. A solvent system that provides a good Rf value for the target compound in TLC is adapted for column chromatography. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over time. This allows for the sequential elution of compounds with different polarities. For the purification of this compound, a gradient of ethyl acetate in petroleum ether or hexane is a suitable choice. The purification process might begin with a low polarity eluent to wash out non-polar impurities, followed by a gradual increase in the proportion of the more polar solvent to elute the desired product.

Fraction Collection and Analysis: As the eluent passes through the column, fractions are collected sequentially. Each fraction is then analyzed by TLC to determine which fractions contain the pure desired product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: Representative Column Chromatography Parameters for the Purification of this compound

| Stationary Phase | Eluent System (Gradient) | Fraction Analysis |

|---|---|---|

| Silica Gel (230-400 mesh) | Petroleum Ether to Petroleum Ether:Ethyl Acetate (8:2) | TLC with Hexane:Ethyl Acetate (7:3) |

| Silica Gel (230-400 mesh) | Dichloromethane to Dichloromethane:Methanol (9.8:0.2) | TLC with Dichloromethane:Methanol (9.5:0.5) |

Note: These parameters are representative and may require optimization based on the specific impurities present in the crude reaction mixture.

Chemical Reactivity and Derivatization Pathways

Reactions at the Benzoxazole (B165842) Core

The benzoxazole ring, while aromatic and relatively stable, possesses reactive sites that can undergo various transformations. biotech-asia.org The nitrogen atom's ligating ability is a key feature, enabling ortho-C-H bond activation, a powerful tool for functionalization. nitrkl.ac.in

One of the significant reactions of the benzoxazole core is its propensity to undergo ring-opening reactions under certain conditions. These reactions can be catalyzed by various reagents, including copper complexes, leading to the formation of more complex molecules with diverse functional groups. acs.orgresearchgate.net For instance, a copper-catalyzed reaction of benzoxazole with ethyl diazoacetate and water results in the opening of the azole ring. acs.org Similarly, yttrium(III) triflate can catalyze a cascade reaction involving the ring-opening of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org Iron-catalyzed oxidative cyclization following the ring opening of benzoxazoles with secondary amines has also been reported for the synthesis of 2-aminobenzoxazoles. rsc.org

Furthermore, the benzoxazole nucleus can be functionalized through electrophilic substitution, although it is generally less reactive than benzene (B151609). The introduction of substituents onto the benzoxazole ring can be achieved through various synthetic strategies, often involving the condensation of substituted o-aminophenols with carboxylic acids or their derivatives. researchgate.netnih.gov Palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides provides an efficient route to introduce aryl groups at the C2 position. nih.gov

Reactivity of the Chloroaniline Moiety

The chloroaniline portion of the molecule offers two primary sites for chemical modification: the aromatic amine group and the chlorine substituent.

Reactions Involving the Aromatic Amine Group (e.g., Schiff Base Formation, Acylation)

The primary aromatic amine group in 3-(1,3-benzoxazol-2-yl)-4-chloroaniline is a versatile functional handle for various chemical transformations. One of the most common reactions is the condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. derpharmachemica.comadvancechemjournal.comijapbc.comnih.gov The formation of the azomethine (-C=N-) linkage in Schiff bases is a well-established method for creating new derivatives with diverse biological activities. derpharmachemica.comadvancechemjournal.comorientjchem.org For instance, Schiff bases of benzoxazole have been synthesized by reacting 3-benzoxazol-2-yl-phenylamine with various aromatic aldehydes. olemiss.edu

Acylation of the amino group is another important derivatization pathway. This can be achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides. For example, the reaction with chloroacetyl chloride introduces a reactive handle for further functionalization. advancechemjournal.com The resulting amides can serve as intermediates for the synthesis of more complex molecules.

| Reaction Type | Reagents | Product Type | Reference |

| Schiff Base Formation | Aromatic Aldehydes | Imines (Schiff Bases) | derpharmachemica.comolemiss.edu |

| Acylation | Chloroacetyl Chloride | Chloroacetamides | advancechemjournal.com |

Transformations Involving the Chlorine Substituent (e.g., Nucleophilic Aromatic Substitution)

The chlorine atom on the aniline (B41778) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. youtube.com However, monochloroanilines are generally poor substrates for this reaction. lookchem.comacs.org The reactivity can be enhanced by converting the amine to an anilide. lookchem.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the replacement of the chlorine atom with various nitrogen nucleophiles. cmu.eduorganic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst and a suitable ligand to facilitate the C-N bond formation.

Strategies for Further Functionalization and Molecular Hybridization

The presence of multiple reactive sites on this compound allows for the strategic design and synthesis of more complex molecular architectures, including conjugates with other heterocyclic systems and polyheterocyclic structures.

Synthesis of Conjugates with Other Heterocyclic Systems (e.g., Triazole, Naphthoquinone)

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The this compound scaffold can be readily conjugated with other heterocyclic systems to generate novel hybrid molecules.

For example, the synthesis of benzoxazole-naphthoquinone conjugates has been reported. A novel compound, 4-(benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate, was synthesized via a SuFEx click reaction. researchgate.netmdpi.com

The introduction of a triazole moiety is another common strategy. This can be achieved through various synthetic routes, often involving click chemistry, where an azide-functionalized derivative of the parent molecule is reacted with an alkyne. nih.gov

Development of Complex Polyheterocyclic Structures

The reactivity of the benzoxazole and chloroaniline moieties can be harnessed to construct more elaborate polyheterocyclic systems. Ring-opening and subsequent annulation reactions of the benzoxazole core can lead to the formation of fused heterocyclic systems. rsc.org For instance, the reaction of benzoxazoles with propargylic alcohols can yield 1,4-benzoxazine derivatives. rsc.org

Furthermore, the functional groups on the chloroaniline ring can be utilized to build additional heterocyclic rings. For example, the amino group can be a starting point for the synthesis of fused imidazole (B134444) or pyrimidine (B1678525) rings. The development of such complex structures is an active area of research in medicinal and materials chemistry.

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of derivatization reactions involving the aniline ring of this compound is primarily dictated by the directing effects of the existing substituents: the amino group (-NH2), the chloro group (-Cl), and the benzoxazol-2-yl group.

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions). organicchemistrytutor.com Conversely, the chloro group is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of the resonance contribution of its lone pairs. libretexts.org

The benzoxazol-2-yl substituent is generally considered to be an electron-withdrawing group, which would be expected to deactivate the aniline ring towards electrophilic attack. Its influence on the regioselectivity is more complex. The nitrogen atom within the benzoxazole ring can also influence the electron distribution in the attached aniline ring.

In the context of this compound, the positions on the aniline ring available for substitution are C2, C5, and C6. The amino group strongly directs incoming electrophiles to its ortho (C2) and para (C6) positions. The chloro group also directs to its ortho (C5) and para (C2) positions. The steric bulk of the benzoxazol-2-yl group at C3 is likely to hinder substitution at the adjacent C2 position. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is para to the strongly activating amino group and meta to the deactivating chloro and benzoxazolyl groups, while being sterically accessible. Substitution at the C2 position would be electronically favored by both the amino and chloro groups but sterically hindered. Substitution at the C5 position is ortho to the chloro group and meta to the amino group, making it a less favored site for electrophilic attack.

While specific experimental data on the regioselective derivatization of this compound is not extensively reported in publicly available literature, predictions can be made based on these established principles of electrophilic aromatic substitution. For instance, in reactions such as halogenation or nitration, the major product would be anticipated to be the 6-substituted derivative.

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Directing Effect of -NH2 (at C1) | Directing Effect of -Cl (at C4) | Steric Hindrance from Benzoxazol-2-yl (at C3) | Predicted Outcome |

| C2 | Ortho (Activating) | Para (Deactivating) | High | Minor Product |

| C5 | Meta (Activating) | Ortho (Deactivating) | Low | Minor Product |

| C6 | Para (Activating) | Meta (Deactivating) | Low | Major Product |

Stereoselectivity in the derivatization of this compound would primarily be relevant in reactions that introduce a new chiral center. This could be achieved, for example, through reactions involving the amino group or by introducing a chiral substituent onto the aromatic ring.

The synthesis of chiral anilines is an area of significant interest. nih.govacs.orgresearchgate.net One potential pathway to introduce stereoselectivity would be through the asymmetric modification of the amino group, for instance, by acylation with a chiral reagent followed by further transformations. Another approach could involve the use of a chiral catalyst in a C-H functionalization reaction on the aniline ring, although this would be a challenging transformation requiring a suitable directing group and catalyst system.

Given the absence of specific literature on the stereoselective derivatization of this compound, the development of such methodologies would represent a novel area of research. The design of such synthetic routes would need to consider the potential for the existing benzoxazole moiety to influence the stereochemical outcome of the reaction, either through steric hindrance or by participating in the coordination of a chiral catalyst.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Following a comprehensive search of available scientific literature, no specific studies detailing quantum chemical calculations for the compound 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline were identified. While computational methods such as Density Functional Theory (DFT) are widely applied to characterize various benzoxazole (B165842) derivatives, published research focusing explicitly on the electronic structure, molecular electrostatic potential, natural bond orbitals, and excited states of this particular molecule could not be located. chemicaljournal.orgbiotech-asia.orgrjeid.com

Density Functional Theory (DFT) Studies for Ground State Properties

No specific peer-reviewed articles or datasets were found that report DFT calculations on the ground state properties of this compound. Theoretical studies on similar benzoxazole-containing molecules often employ DFT to understand their geometry and electronic characteristics, but data for the target compound is not present in the located resources. chemicaljournal.orgresearchgate.netdntb.gov.ua

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps and Orbitals)

There is no available published data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap specifically for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.govresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Information detailing the Molecular Electrostatic Potential (MESP) map for this compound is not available in the reviewed literature. MESP analysis is used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack by visualizing the charge distribution. nih.govdergipark.org.trresearchgate.net

Natural Bond Orbital (NBO) Analysis

No studies were found that conducted a Natural Bond Orbital (NBO) analysis on this compound. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. nih.govijcce.ac.irpnrjournal.com

Excited State Calculations (e.g., Time-Dependent DFT for Photophysical Properties)

There are no specific Time-Dependent Density Functional Theory (TD-DFT) calculations reported for this compound in the available literature. Such calculations are essential for understanding the photophysical properties of a compound, including its absorption and emission spectra. nih.govnih.gov

Analysis of Molecular Reactivity Descriptors

A specific analysis of molecular reactivity descriptors (such as chemical potential, hardness, softness, and electrophilicity index) for this compound has not been reported in the accessible scientific literature. These descriptors, typically derived from DFT calculations, are fundamental in predicting the chemical behavior and reactivity of molecules. nih.gov

Global Reactivity Descriptors

A typical computational study would involve optimizing the geometry of this compound and then calculating these descriptors. The results would be presented in a table format to summarize the molecule's electronic properties and predict its general reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Descriptor | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Data not available |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness | S | 1/(2η) | Data not available |

| Electrophilicity Index | ω | μ²/ (2η) | Data not available |

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Fukui functions (f(r)) and dual descriptors (Δf(r)) are the most common local reactivity descriptors. These are calculated from the changes in electron density when an electron is added to or removed from the molecule. A computational study would pinpoint specific atoms in the this compound structure that are most likely to participate in chemical reactions.

Theoretical Prediction and Interpretation of Spectroscopic Data

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. This technique would involve calculating the magnetic shielding tensors for each nucleus in this compound. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A comparison between the theoretically predicted and experimentally obtained NMR spectra would be crucial for the structural confirmation of the compound.

Theoretical vibrational frequency analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can then be compared with experimental IR data to provide a detailed assignment of the observed spectral bands.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be used to investigate its binding mechanism and interactions with the active site of a target protein. This type of study provides insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While studies exist for other benzoxazole derivatives, no specific docking simulations for this compound have been reported.

Mechanistic Investigations of Chemical Transformations Using Computational Methods

Computational methods are frequently employed to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified. This allows for a detailed understanding of the reaction pathway, including activation energies and reaction kinetics. For this compound, computational studies could be used to investigate the mechanisms of its synthesis or its subsequent chemical transformations. However, no such mechanistic investigations have been published for this specific compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of benzoxazoles has evolved significantly, moving towards more efficient, sustainable, and versatile methods. nih.gov Future efforts for synthesizing 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline and its analogues will likely focus on overcoming the limitations of traditional methods, which can involve harsh conditions or limited substrate scope. acs.org

Key areas of exploration include:

Advanced Catalytic Systems: Research will likely investigate a variety of modern catalysts. This includes nanocatalysts like TiO2–ZrO2 and copper nanoparticles, which offer high efficiency and reusability. nih.govijpbs.com Homogeneous catalysts, such as those based on palladium, copper, and ruthenium, will also be crucial for enabling novel bond formations and cyclization strategies under milder conditions. ijpbs.comacs.org The use of Brønsted acidic ionic liquids represents another green and efficient catalytic approach that simplifies product purification and catalyst recycling. acs.orgnih.gov

Versatile Precursors: While the classical synthesis involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, future pathways may explore a wider range of starting materials. chemicalbook.comnih.gov The use of ortho-substituted anilines, β-diketones, isocyanides, and aryl halides as precursors, facilitated by innovative catalytic systems, could provide more direct and flexible routes to complex derivatives. ijpbs.comchemicalbook.com

Advanced Structural Characterization of Complex Benzoxazole (B165842) Derivatives

As novel and more intricate derivatives of this compound are synthesized, unambiguous structural confirmation becomes paramount. While standard techniques are effective, future research will rely on a combination of advanced spectroscopic and analytical methods to elucidate complex molecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR will remain essential for determining the core structure and connectivity of atoms. nih.govnih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for assigning complex proton and carbon signals, especially in sterically crowded or highly substituted derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas with high precision. nih.gov Techniques like LC-MS will be used to analyze complex reaction mixtures and confirm the identity of synthesized compounds. biotech-asia.org

Vibrational Spectroscopy: Infrared (IR) spectroscopy will continue to be used to identify key functional groups within the molecule, such as C=N, C-O, and N-H vibrations, confirming the formation of the benzoxazole ring and the presence of the aniline (B41778) moiety. nih.govmdpi.com

X-ray Crystallography: For definitive proof of structure, single-crystal X-ray diffraction will be the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, which is vital for understanding intermolecular interactions and informing computational models.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

A profound theoretical understanding of the electronic structure and reactivity of this compound is fundamental to predicting its behavior and designing improved derivatives. Future research will heavily employ quantum chemical calculations to model its properties. researchgate.net

Density Functional Theory (DFT): DFT calculations will be used to investigate the molecule's geometric and electronic properties. researchgate.net This includes optimizing the molecular geometry, calculating orbital energies (HOMO-LUMO), and mapping the molecular electrostatic potential (MEP). researchgate.netuns.ac.rs These calculations help identify the most reactive sites for electrophilic and nucleophilic attack and predict the molecule's stability and charge transfer characteristics. researchgate.net

Reactivity Descriptors: Global and local reactivity descriptors, such as chemical hardness, softness, electrophilicity, and Fukui functions, will be calculated to provide a quantitative measure of reactivity. researchgate.net This theoretical data can guide synthetic chemists in planning reactions and predicting outcomes.

Structure-Activity Relationship (SAR): Theoretical studies will play a key role in elucidating structure-activity relationships. By calculating various molecular descriptors for a series of derivatives, researchers can build models that correlate structural features with observed biological activity or physical properties, a process known as Quantitative Structure-Activity Relationship (QSAR). researchgate.netresearchgate.net

Rational Design of Derivatives Based on Computational Predictions

Computational chemistry is a powerful tool for the rational design of new molecules with tailored properties, reducing the need for extensive trial-and-error synthesis. tandfonline.com Future work on this compound will leverage these in silico methods to design derivatives with enhanced biological efficacy.

Molecular Docking: This technique will be used to predict the binding interactions of designed derivatives with specific biological targets, such as enzymes or receptors. biotech-asia.orgnih.gov By simulating how the molecule fits into the active site of a protein, researchers can prioritize compounds that are most likely to be active, guiding synthetic efforts towards the most promising candidates. biotech-asia.org

Pharmacophore Modeling: By identifying the key structural features (pharmacophore) responsible for a particular biological activity, new derivatives can be designed that retain these essential features while modifying other parts of the molecule to improve properties like potency or selectivity. benthamdirect.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. benthamdirect.com This allows for the early identification of molecules with potentially poor pharmacokinetic profiles or toxicity issues, enabling researchers to focus on candidates with a higher probability of success in later developmental stages.

Development of Methodologies for High-Throughput Synthesis and Screening of Libraries

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methodologies will be essential. This approach allows for the rapid generation and evaluation of a large number of structurally related compounds.

Combinatorial Chemistry: The development of parallel synthesis techniques will enable the creation of compound libraries. researchgate.net By systematically varying the substituents on the benzoxazole and aniline rings, a diverse set of derivatives can be produced simultaneously. This can be achieved through multicomponent reactions or by using solid-phase synthesis techniques.

Diversity-Oriented Synthesis (DOS): DOS strategies will be employed to create libraries of compounds with high structural diversity, increasing the chances of discovering novel biological activities. researchgate.net

High-Throughput Screening (HTS): Once libraries are synthesized, HTS assays will be used to rapidly screen them for activity against various biological targets. nih.gov This automated process can quickly identify "hit" compounds that can then be selected for further optimization and development. The integration of synthesis and screening accelerates the discovery of lead compounds for potential therapeutic applications. researchgate.netnih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline, and what are the critical reaction conditions?

The synthesis typically involves coupling reactions between 4-chloroaniline derivatives and benzoxazole precursors. For example, amidation or condensation reactions using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) under ambient conditions . Intermediate steps may include hydrolysis of esters to carboxylic acids, followed by activation for nucleophilic substitution. Key parameters include stoichiometric control of reagents, reaction time (e.g., 24 hours for amidation), and purification via column chromatography or crystallization .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal structures, providing bond lengths, angles, and packing arrangements . Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like N-H stretches (from aniline) and C-O/C-N vibrations in the benzoxazole ring .

Advanced: How does the benzoxazole moiety influence the environmental degradation pathways of this compound compared to 4-chloroaniline?

While 4-chloroaniline undergoes biodegradation via ortho-cleavage pathways in bacteria like Acinetobacter baumannii or Pseudomonas putida, the benzoxazole ring introduces steric and electronic effects that may hinder microbial metabolism . Degradation intermediates of the target compound could include chlorinated benzoxazole fragments, which require advanced analytical methods (e.g., GC/MS or LC-HRMS) for identification. Computational models predict slower degradation kinetics due to the heterocycle’s stability .

Advanced: What computational approaches are used to predict the reactivity and thermodynamic stability of this compound?

Density Functional Theory (DFT) calculations assess bond dissociation energies (e.g., N-H bond) and electron donor-acceptor capacities. Thermodynamic parameters like standard molar enthalpies of formation (ΔfH°) can be derived via combustion calorimetry and sublimation/vaporization studies, as demonstrated for chloroaniline isomers . Gas-phase acidity and proton affinity calculations align with experimental data, revealing stabilization effects from the benzoxazole ring’s electron-withdrawing nature .

Advanced: How do structural modifications (e.g., halogen substitution, benzoxazole ring substitution) affect the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies show that halogenation at the 4-position of the aniline ring enhances lipophilicity and target binding, while benzoxazole substitutions (e.g., methyl or sulfanyl groups) modulate electron density and steric interactions. For example, sulfanyl derivatives exhibit improved anticancer activity in MTT assays against human cancer cell lines . Comparative analyses with simpler aniline derivatives (e.g., 4-(1,3-benzoxazol-2-yl)aniline) highlight the necessity of chloro substitution for specific bioactivity .

Basic: What in vitro assays are employed to evaluate the pharmacological potential of this compound?

Common assays include:

- Anticancer activity : MTT assays using cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial screening : Agar dilution methods against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways.

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste disposal : Segregate halogenated waste for incineration or approved chemical treatment .

- Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced: How do microbial consortia degrade this compound, and what are the identified metabolites?

Co-metabolic pathways in Sphingomonas spp. may cleave the aniline-chloro bond, producing intermediates like 4-chloroformanilide. However, the benzoxazole ring’s resistance to cleavage often results in persistent heterocyclic fragments, detectable via GC/MS or HPLC-UV . Comparative studies with 4-chloroaniline show reduced degradation efficiency, necessitating engineered strains or redox mediators for complete mineralization .

Basic: What are the key applications of this compound in materials science and organic electronics?

The compound’s conjugated benzoxazole-aniline structure makes it a candidate for organic light-emitting diodes (OLEDs) due to electron-transport properties. Derivatives are explored as emissive or hole-blocking layers, with purity (>99.5%) critical for device performance .

Advanced: How do crystallographic data (e.g., torsion angles, packing motifs) inform the design of this compound derivatives for solid-state applications?

SHELX-refined structures reveal planar benzoxazole-aniline conformations, favoring π-π stacking in crystals. Torsion angles between the chloro-substituted phenyl and benzoxazole rings (e.g., 5–10°) influence solubility and melting points, guiding the design of derivatives with tailored crystallinity for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.